molecular formula C16H13ClN2O B13410190 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine

Cat. No.: B13410190
M. Wt: 284.74 g/mol
InChI Key: DECNPXNCQSQCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is an organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a methyl group attached to the naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methyl-1,8-naphthyridine and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate, and a suitable solvent, such as toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoquinones

    Reduction: Hydrocarbons

    Substitution: Amines or thiols

Scientific Research Applications

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-4-methyl-2-phenylmethoxy-1,8-naphthyridine

InChI

InChI=1S/C16H13ClN2O/c1-11-9-15(20-10-12-5-3-2-4-6-12)19-16-13(11)7-8-14(17)18-16/h2-9H,10H2,1H3

InChI Key

DECNPXNCQSQCQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.